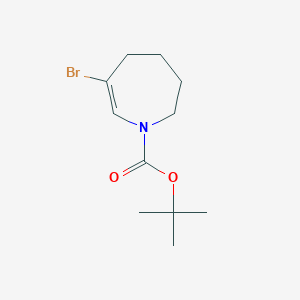

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

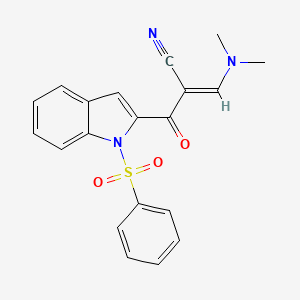

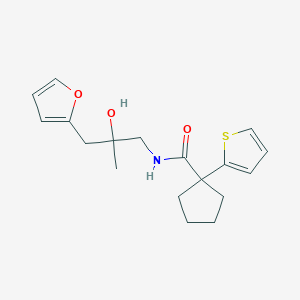

“tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” is a chemical compound with the CAS Number: 2126159-83-7 . It has a molecular weight of 276.17 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate” and its InChI Code is "1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3" . This information can be used to deduce the molecular structure of the compound.It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is liquid .

科学的研究の応用

Rh(I)-Catalyzed Arylation of Heterocycles

A practical method for the Rh-catalyzed direct arylation of various pharmaceutically important azoles with aryl bromides, including tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate, has been expanded through mechanistic insights. This method is functional group tolerant and employs a bidentate P-olefin ligand for high activity and thermal stability in arylation catalysts. The process simplifies product isolation compared to other methods, using THF or dioxane as solvents and a microwave reactor for heating, achieving excellent yields in 2 hours (Lewis, Berman, Bergman, & Ellman, 2008).

Photoaffinity Labeling

The compound serves as a precursor in the synthesis of highly photolabile carbene-generating labels fixable to biochemical agents. The synthesis pathway includes bromination and subsequent reactions leading to a compound that, upon irradiation, generates a carbene useful for photoaffinity labeling. This process enables coupling to amino functions of biochemically interesting agents (Nassal, 1983).

Synthesis of Boc-protected Amines

A mild and efficient one-pot Curtius rearrangement involving tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate leads to the formation of Boc-protected amines. This reaction provides a pathway for synthesizing protected amino acids, showcasing compatibility with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Solid-phase Synthesis of Benzazepine Derivatives

A solid-phase strategy was developed for synthesizing di- and trisubstituted benzazepine derivatives from tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate. This process includes immobilization on acid-labile resin and functionalization through various reactions, exemplifying the synthesis of a pilot library of benzazepines targeted for G-protein-coupled receptors (Boeglin, Bonnet, & Hibert, 2007).

Synthesis of Azepine Derivatives and Thermal Behavior

Research on the demethoxycarbonylation of related compounds demonstrated the formation of various azepine derivatives, revealing insights into the thermal behavior and isomerization processes of such compounds. This study provides a foundation for understanding the chemical properties and reactions of tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate and related molecules (Satake et al., 1994).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

tert-butyl 6-bromo-2,3,4,5-tetrahydroazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBGEQNCPITVRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 6-bromo-2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(Furan-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2966481.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-methylpropanamide](/img/structure/B2966483.png)

![(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride](/img/structure/B2966484.png)

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)